molecular formula C10H15N3O2 B6629192 1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-5-yl)ethanone

1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-5-yl)ethanone

Cat. No.: B6629192
M. Wt: 209.24 g/mol
InChI Key: SXHHKRRERMXBDK-UHFFFAOYSA-N
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Description

1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-5-yl)ethanone is an organic compound that features a pyrrolidine ring and a pyrazole ring

Properties

IUPAC Name

1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(15)3-5-13(7-10)9(14)6-8-2-4-11-12-8/h2,4,15H,3,5-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHHKRRERMXBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)CC2=CC=NN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-5-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-hydroxy-3-methylbutanal.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with an appropriate pyrazole derivative.

    Final Assembly: The final step involves coupling the pyrrolidine and pyrazole intermediates under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-5-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-3-yl)ethanone
  • 1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-4-yl)ethanone

Uniqueness

1-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-(1H-pyrazol-5-yl)ethanone is unique due to the specific positioning of the pyrazole ring, which can influence its reactivity and interaction with biological targets

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